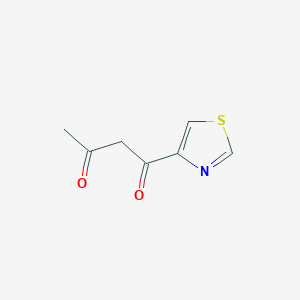
1-(1,3-Thiazol-4-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Thiazol-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(1,3-Thiazol-4-yl)butane-1,3-dione typically involves the reaction of appropriate thiazole derivatives with butane-1,3-dione under controlled conditions. One common synthetic route includes the use of thiazole-4-carboxylic acid as a starting material, which is then reacted with butane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(1,3-Thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced thiazole derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Applications De Recherche Scientifique
1-(1,3-Thiazol-4-yl)butane-1,3-dione has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(1,3-Thiazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
1-(1,3-Thiazol-4-yl)butane-1,3-dione can be compared with other thiazole-containing compounds, such as:
1-(1,3-Thiazol-2-yl)butane-1,3-dione: This compound has a similar structure but differs in the position of the thiazole ring attachment, which can influence its reactivity and biological activity.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7NO2S |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
1-(1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)2-7(10)6-3-11-4-8-6/h3-4H,2H2,1H3 |
Clé InChI |
AWVRAJFTXCBDAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=CSC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















